2-Chloro-3,6-difluorobenzonitrile
Description
Overview of Halogenated Benzonitriles in Organic Chemistry
Halogenated benzonitriles represent a critical class of aromatic compounds characterized by a benzene ring substituted with both cyano (-CN) and halogen groups. These compounds exhibit unique electronic and steric properties due to the electron-withdrawing effects of the cyano group and the steric bulk of halogens. Their applications span pharmaceuticals, agrochemicals, and materials science, where they serve as intermediates in synthesizing herbicides, fungicides, and liquid crystals.
Table 1: Comparative Properties of Selected Halogenated Benzonitriles
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2-Chloro-3,6-difluorobenzonitrile | C₇H₂ClF₂N | Not reported | Not reported | Pharmaceutical intermediates |
| 2-Chloro-4,5-difluorobenzonitrile | C₇H₂ClF₂N | 33–36 | 245–248 | Agrochemical synthesis |
| 4-Chloro-3,5-difluorobenzonitrile | C₇H₂ClF₂N | 98–100 | 285–288 | Polymer additives |
Historical Development and Significance
The synthesis of halogenated benzonitriles emerged prominently in the mid-20th century with advances in vapor-phase halogenation techniques. Early methods involved catalytic chlorination of benzonitrile at high temperatures (400–850°C), as described in a 1970s patent. The specific compound this compound gained attention in the 1990s for its role in developing non-linear optical materials and herbicide precursors. Its structural adaptability allows precise tuning of electronic properties, making it valuable in supramolecular chemistry.
Structural Characteristics and Classification
This compound (CAS: 886501-33-3) features a benzene ring with substituents at the 2-, 3-, and 6-positions:
- Chlorine at position 2
- Fluorine at positions 3 and 6
- Cyano group at position 1 (ortho to chlorine)
The molecule’s planar geometry and electron-deficient aromatic system facilitate halogen bonding interactions, particularly with lone-pair donors like amines. Spectroscopic data (¹H NMR, ¹³C NMR) reveal distinct deshielding effects on adjacent carbons due to the electronegative substituents.
Structural Highlights :
Nomenclature Systems and Identifiers
The compound is systematically named using IUPAC rules:
- Primary functional group : Benzonitrile (cyano group)
- Substituents : Chloro (position 2), difluoro (positions 3 and 6)
Table 2: Key Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 886501-33-3 | |
| PubChem CID | 17750746 | |
| MDL Number | MFCD06660175 | |
| EC Number | Not assigned | – |
Isomers and Related Halogenated Benzonitrile Derivatives
Positional isomers of this compound exhibit distinct physicochemical properties due to varying halogen arrangements:
Table 3: Isomer Comparison
| Isomer Name | CAS Number | Substituent Positions | Melting Point (°C) |
|---|---|---|---|
| 2-Chloro-3,5-difluorobenzonitrile | 1261472-31-4 | 2-Cl, 3-F, 5-F | Not reported |
| 2-Chloro-4,5-difluorobenzonitrile | 135748-34-4 | 2-Cl, 4-F, 5-F | 33–36 |
| 6-Chloro-2,3-difluorobenzonitrile | 157647-02-4 | 2-F, 3-F, 6-Cl | Not reported |
Related derivatives include 3-chloro-2,6-difluorobenzonitrile (CAS: 924626-68-6) and 4-chloro-3,5-difluorobenzonitrile (CAS: 144797-57-9), which are utilized in coordination chemistry and catalysis. The substitution pattern critically influences reactivity; for example, meta-fluorine atoms enhance thermal stability compared to para-substituted analogs.
Properties
IUPAC Name |
2-chloro-3,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWFYUZFHLWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-33-3 | |
| Record name | 2-Chloro-3,6-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent such as N-methyl-2-pyrrolidone. The reaction is typically carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum oxide, along with tertiary amines, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Potassium fluoride in aprotic polar solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
2-Chloro-3,6-difluorobenzonitrile is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in biochemical research to study enzyme interactions and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Key Properties :
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Storage : Requires storage at 4–8°C to maintain stability .
- Purity : Typically available at ≥95% purity .
Comparison with Similar Compounds
The following section compares 2-chloro-3,6-difluorobenzonitrile with structurally related derivatives, focusing on substituent positions, functional groups, and inferred chemical behavior.
Structural Isomers
Table 1: Comparison of Structural Isomers
Analysis :
- Isomers share identical molecular formulas but differ in substituent placement, affecting electronic distribution and steric interactions. For example, 6-chloro-2,3-difluorobenzonitrile may show reduced meta-directing effects compared to the reference compound due to altered halogen positions .
Functional Group Variations
Table 2: Functional Group Derivatives
Analysis :
- The amino derivative (C₇H₄F₂N₂) is less electronegative than the chloro analog, making it more reactive in nucleophilic aromatic substitution .
Complex Halogenated Derivatives
Table 3: Multi-Substituted Halogenated Nitriles
Analysis :
- The trifluoromethyl group in C₈H₂ClF₄N significantly increases electron-withdrawing effects, which could stabilize intermediates in agrochemical synthesis .
Research Findings and Implications
Substituent Position Effects : Isomers like 6-chloro-2,3-difluorobenzonitrile may exhibit divergent reactivity patterns in cross-coupling reactions due to altered electronic environments .
Functional Group Impact: Amino and carboxylic acid derivatives expand utility in pharmaceutical intermediates, leveraging their basic or acidic properties for salt formation .
Halogen Exchange : Bromine substitution (e.g., 4-bromo-2,6-difluorobenzonitrile) offers a pathway to heavier analogs for radiopharmaceutical labeling, though at the cost of reduced reaction rates .
Biological Activity
2-Chloro-3,6-difluorobenzonitrile is a halogenated aromatic compound characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzene ring that also features a nitrile group. Its molecular formula is with a molecular weight of 173.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.
The synthesis of this compound can be achieved through various methods, often involving reactions that require specific conditions such as temperature control and the presence of catalysts (e.g., palladium or platinum oxide) to enhance yield and purity. The unique substitution pattern of this compound influences its reactivity and biological interactions significantly.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating moderate to strong activity. For instance, it has shown potential against pathogens such as Escherichia coli and Staphylococcus aureus, which are common targets in antimicrobial research.
Enzyme Interaction
The compound's halogen substituents (chlorine and fluorine) are believed to enhance its binding affinity to specific enzymes or receptors, making it a valuable candidate for biochemical research. It has been used in studies investigating enzyme interactions, particularly in the context of drug design where enzyme inhibition is a critical mechanism.
Case Studies
- Antifungal Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antifungal activities against various fungi. Compounds synthesized from this precursor were characterized using NMR techniques, confirming their structural integrity and biological efficacy.
- Agricultural Applications : The compound is also being explored for its potential use in developing new agrochemicals. Research indicates that it can serve as an intermediate in synthesizing insecticides and herbicides due to its unique chemical structure which enhances biological activity against pests .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Applications |
|---|---|---|---|
| This compound | Moderate to strong | Moderate | Antimicrobials, agrochemicals |
| 2,6-Difluorobenzamide | Moderate | Good | Pharmaceuticals |
| Diflubenzuron | Broad-spectrum | Moderate | Insecticide |
| 4-Chloro-3-fluorobenzamide | Weak | None | Herbicide |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents significantly influences its reactivity and binding affinity to these targets. This interaction is crucial for its potential applications in medicinal chemistry where selective inhibition of biological pathways is desired.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-3,6-difluorobenzonitrile?
Methodological Answer:
The synthesis typically involves halogenation and cyanation steps. A plausible route starts with 3,6-difluorobenzaldehyde :
Chlorination : Use sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions to introduce chlorine at the 2-position. Monitor reaction progress via TLC or GC-MS .
Cyanation : Convert the aldehyde to nitrile using ammonia and a dehydrating agent (e.g., P₂O₅) or employ Rosenmund-von Braun reaction with CuCN .
Purification : Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can conflicting spectroscopic data (e.g., NMR) for this compound be resolved?
Methodological Answer:
- 19F NMR : Fluorine substituents at positions 3 and 6 generate distinct splitting patterns. Compare with analogous compounds (e.g., 2-chloro-4-fluorobenzonitrile, δF ≈ -110 to -120 ppm ).
- 13C NMR : The nitrile carbon (C≡N) appears at ~115-120 ppm. Chlorine and fluorine substituents induce deshielding; use DEPT-135 to confirm quaternary carbons.
- Cross-Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ and isotopic patterns (Cl, F) .
Advanced: What strategies optimize regioselectivity during fluorination of chlorinated benzonitrile precursors?
Methodological Answer:
- Directing Effects : The nitrile group is meta-directing. Fluorination at the 3- and 6-positions can be achieved using KF with crown ethers (18-crown-6) in DMF at 120°C, leveraging nucleophilic aromatic substitution .
- Catalytic Fluorination : Employ transition metals (e.g., Pd/C) with XeF₂ or Selectfluor to enhance selectivity. Monitor byproduct formation (e.g., over-fluorination) via inline IR spectroscopy .
- Computational Modeling : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict activation energies for competing pathways, prioritizing sites with lower electron density .
Advanced: How can reaction byproducts (e.g., di-fluorinated isomers) be identified and minimized?
Methodological Answer:
- Analytical Techniques :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to separate isomers. Compare retention indices with standards.
- HPLC-PDA : A Zorbax Eclipse Plus C18 column (3.5 µm) with UV detection at 254 nm resolves nitrile derivatives.
- Process Optimization :
- Reduce excess fluorinating agents (e.g., KF) to suppress over-substitution.
- Introduce bulky ligands (e.g., triphenylphosphine) to sterically hinder undesired sites .
Advanced: What computational methods predict the stability of this compound under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use Amber20 with explicit solvent models (water, ethanol) to assess hydrolysis susceptibility.
- pKa Prediction : Tools like ACD/Labs Percepta estimate nitrile group acidity (predicted pKa ~25-30), guiding storage conditions (pH 6-8, inert atmosphere) .
- Thermogravimetric Analysis (TGA) : Experimentally validate decomposition temperatures (expected >200°C) under N₂ atmosphere .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Desiccated Environment : Store in amber vials with molecular sieves (3Å) at -20°C to inhibit hydrolysis.
- Light Sensitivity : Protect from UV exposure using foil-wrapped containers.
- Stability Monitoring : Perform quarterly HPLC analysis (5-µm C18 column, isocratic elution) to detect degradation products (e.g., benzoic acid derivatives) .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The electron-withdrawing Cl and F groups activate the nitrile for Pd-catalyzed coupling. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/Na₂CO₃ (2M) at 80°C.
- Nitrile Participation : The nitrile can act as a directing group. For example, C-H activation with RuCl₃ and AgOTf in DCE enables ortho-functionalization .
- Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in MeCN) reveals reduction potentials, correlating with reactivity in nucleophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
